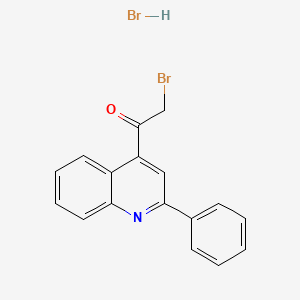
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C17H12BrNO. It is a crystalline solid with a molecular weight of 397.4 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to an ethanone group, and a phenylquinoline moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(2-phenylquinolin-4-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction mixture is then purified to obtain the hydrobromide salt of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
化学反応の分析
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide has several scientific research applications:
作用機序
The mechanism of action of 2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The bromine atom and the phenylquinoline moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects . The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide can be compared with other similar compounds, such as:
2-Bromo-1-(4-morpholinophenyl)-1-ethanone: This compound has a morpholine group instead of a phenylquinoline moiety.
2-Bromo-1-(5-bromopyridin-2-yl)ethan-1-one hydrobromide: This compound has a bromopyridine group instead of a phenylquinoline moiety.
2-Bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide: This compound has a pyrazole group instead of a phenylquinoline moiety.
The uniqueness of this compound lies in its phenylquinoline structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H13Br2NO |
|---|---|
分子量 |
407.1 g/mol |
IUPAC名 |
2-bromo-1-(2-phenylquinolin-4-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C17H12BrNO.BrH/c18-11-17(20)14-10-16(12-6-2-1-3-7-12)19-15-9-5-4-8-13(14)15;/h1-10H,11H2;1H |
InChIキー |
VPOAOJNCYSQZSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)CBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)
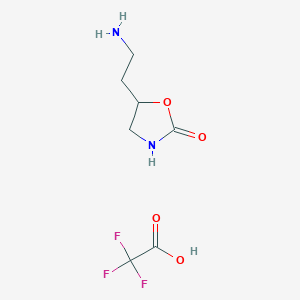

![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
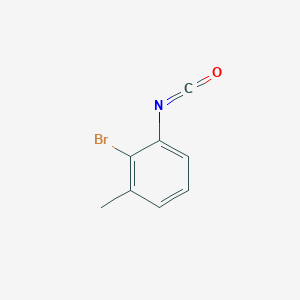
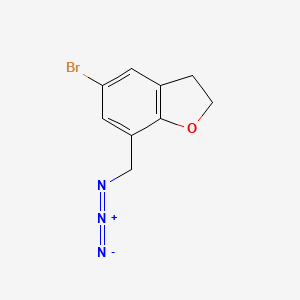
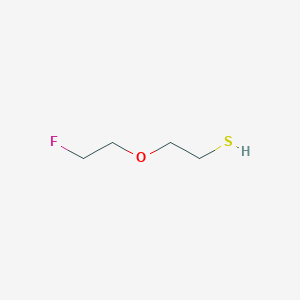
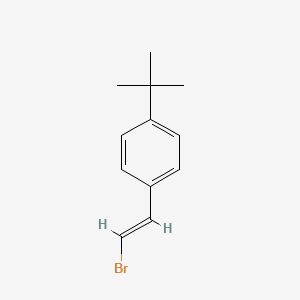
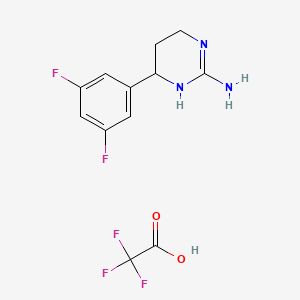
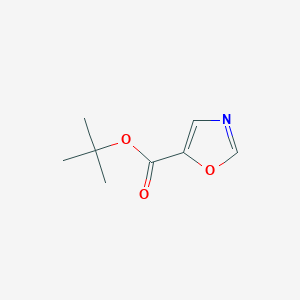
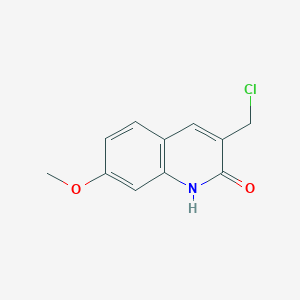
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)

